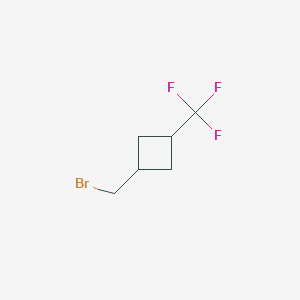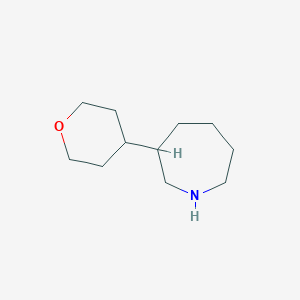
3-(Oxan-4-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxan-4-yl)azepane is a chemical compound with the CAS Number: 1547080-97-6 . It has a molecular weight of 183.29 and is typically stored at a temperature of 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(tetrahydro-2H-pyran-4-yl)azepane . The InChI code for this compound is 1S/C11H21NO/c1-2-6-12-9-11(3-1)10-4-7-13-8-5-10/h10-12H,1-9H2 .Physical And Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 183.29 . The compound is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Pharmaceutical Significance
Azepane-based motifs, including compounds like "3-(Oxan-4-yl)azepane," play a crucial role in drug discovery due to their structural diversity and pharmacological properties. These compounds have been developed into more than 20 FDA-approved drugs used to treat a variety of diseases. Azepane derivatives are investigated for their potential as anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial agents, and more. The review by Gao-Feng Zha et al. (2019) emphasizes the importance of azepane-based compounds in medicinal chemistry and outlines the structure-activity relationships (SAR) and molecular docking studies for future drug discovery efforts Gao-Feng Zha, K. Rakesh, H. M. Manukumar, C. S. Shantharam, & Sihui Long, 2019.
Environmental and Industrial Applications
The review by Zhi-Long Xiu and A. Zeng (2008) explores the biotechnological production of chemicals like 1,3-propanediol and 2,3-butanediol, which have wide-ranging applications, from polymers to solvents. This research highlights the importance of efficient separation and purification processes for these biologically produced compounds, which could indirectly relate to the utility of "this compound" in facilitating such processes or as a structural analog for designing more efficient production pathways Zhi-Long Xiu & A. Zeng, 2008.
Catalytic and Synthetic Chemistry
Compounds related to "this compound" find applications in catalytic processes and synthetic chemistry, as highlighted by the work of J. Safari and Soheila Gandomi-Ravandi (2014). Their review on azines, including azepane derivatives, discusses the synthesis, properties, applications, and reactivity of these compounds, indicating their relevance in organometallic chemistry and potential for creating novel materials and catalysts J. Safari & Soheila Gandomi-Ravandi, 2014.
Advanced Material Applications
The direct application of ozone in aquaculture, as reviewed by A. Powell and J. W. S. Scolding (2018), showcases the use of powerful oxidants for water treatment, which can relate to the chemical properties of "this compound" in terms of its potential oxidative stability or use in materials designed for environmental applications. This research points towards the need for safe and effective water treatment solutions in aquaculture and potentially other industries A. Powell & J. W. S. Scolding, 2018.
Safety and Hazards
The safety information for 3-(Oxan-4-yl)azepane includes several hazard statements: H302, H312, H315, H318, H332, H335 . The compound also has several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
3-(oxan-4-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-6-12-9-11(3-1)10-4-7-13-8-5-10/h10-12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVDCNQDCJXNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


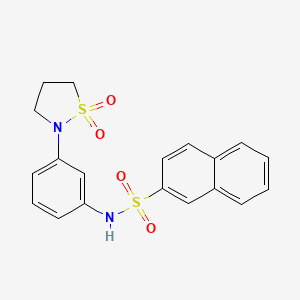
![2-Methoxy-5-{[(2E)-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}benzene-1-sulfonic acid](/img/structure/B2723436.png)

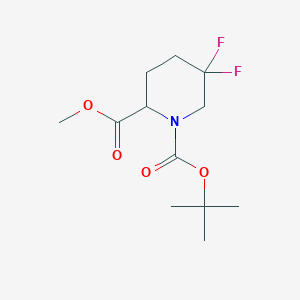

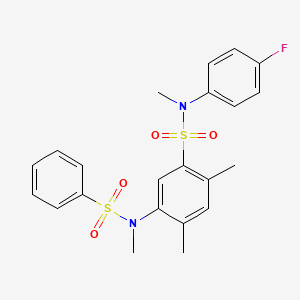
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2723448.png)
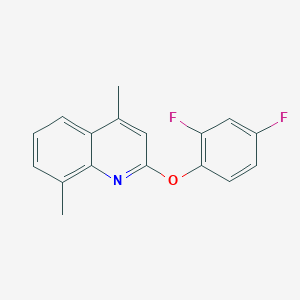
![2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2723451.png)
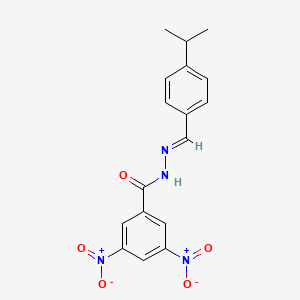
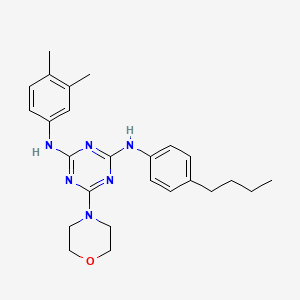
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2723456.png)
